Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate
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Overview
Description
Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate: is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a methoxycarbonyl group and a β-oxo group attached to the nicotinate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the β-oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Methyl nicotinate: Lacks the methoxycarbonyl and β-oxo groups.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 5-(3-methoxy-3-oxopropanoyl)nicotinate is unique due to the presence of both the methoxycarbonyl and β-oxo groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropanoyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)4-9(13)7-3-8(6-12-5-7)11(15)17-2/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEQZDVARBCWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CN=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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